3-(Difluoromethyl)-4-iodonitrobenzene

Description

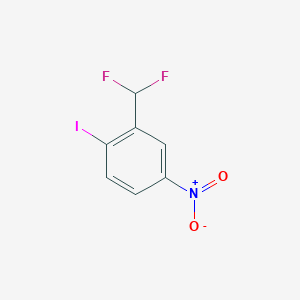

3-(Difluoromethyl)-4-iodonitrobenzene is a halogenated nitroaromatic compound featuring a difluoromethyl group (-CF₂H) at the 3-position and an iodine atom at the 4-position of the nitrobenzene scaffold. The nitro group (-NO₂) at the 1-position (ortho to iodine) confers strong electron-withdrawing effects, influencing reactivity in substitution and elimination reactions. This compound is of interest in organic synthesis and pharmaceutical research due to the unique electronic and steric properties imparted by fluorine and iodine substituents, which modulate stability, lipophilicity, and metabolic resistance .

Propriétés

Formule moléculaire |

C7H4F2INO2 |

|---|---|

Poids moléculaire |

299.01 g/mol |

Nom IUPAC |

2-(difluoromethyl)-1-iodo-4-nitrobenzene |

InChI |

InChI=1S/C7H4F2INO2/c8-7(9)5-3-4(11(12)13)1-2-6(5)10/h1-3,7H |

Clé InChI |

GYSCBNCALZDKKB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)I |

Origine du produit |

United States |

Activité Biologique

3-(Difluoromethyl)-4-iodonitrobenzene is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : C7H4F2INO2

- Molecular Weight : 285.01 g/mol

- Structure : The compound features a nitro group, difluoromethyl group, and an iodine substituent on a benzene ring, which contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of key findings:

Antimicrobial Activity

Studies have shown that compounds with similar structures often exhibit significant antimicrobial properties. The presence of the nitro group is particularly noted for enhancing antibacterial activity against various strains. For instance, derivatives of nitrobenzene compounds have been found effective against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research indicates that halogenated nitrobenzenes can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of cellular processes. A study highlighted that similar compounds inhibited proliferation in cancer cell lines, suggesting a need for further investigation into this compound's efficacy in this area.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds containing iodine and difluoromethyl groups can act as effective inhibitors of certain enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic diseases.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of various nitro-substituted benzene derivatives, including this compound. Results indicated a notable reduction in bacterial growth at specific concentrations, showing promise for future antibiotic development.

- Anticancer Screening : In vitro assays conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to oxidative stress and mitochondrial dysfunction.

- Enzyme Interaction : Research focused on the interaction of this compound with specific metabolic enzymes revealed significant inhibition rates, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares 3-(Difluoromethyl)-4-iodonitrobenzene with key analogs:

| Compound Name | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|

| This compound | -CF₂H (3), -I (4), -NO₂ (1) | C₇H₄F₂INO₂ | Moderate electron-withdrawing effect from -CF₂H; iodine enhances polarizability |

| 3-(Trifluoromethyl)-4-iodonitrobenzene | -CF₃ (3), -I (4), -NO₂ (1) | C₇H₃F₃INO₂ | Stronger electron-withdrawing effect from -CF₃; higher lipophilicity |

| 3-Fluoro-4-iodonitrobenzene | -F (3), -I (4), -NO₂ (1) | C₆H₃FINO₂ | Reduced steric bulk; lower metabolic stability compared to -CF₂H analogs |

| 4-Iodo-3-methylnitrobenzene | -CH₃ (3), -I (4), -NO₂ (1) | C₇H₆INO₂ | Electron-donating -CH₃ increases substitution rates (1.5–8x vs. halogenated) |

| 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene | -Cl (2), -OCF₂H (3), -I (4), -CH₃ (1) | C₈H₆ClF₂IO | Steric hindrance from -OCF₂H and -CH₃; chlorine adds polarity |

Reactivity Trends

Halide Loss Rates :

- In 4-iodonitrobenzene derivatives, substitution at the 3-position significantly impacts iodide elimination. A methyl group at the 3-position increases iodide loss by 1.5x, whereas a methyl group at the 4-position (ortho to iodine) enhances the rate constant eightfold .

- Fluorinated analogs : The difluoromethyl group (-CF₂H) in this compound likely reduces halide loss compared to -CH₃ due to its electron-withdrawing nature, stabilizing the transition state. In contrast, -CF₃ (trifluoromethyl) would further retard substitution but increase thermal stability .

Electronic Effects :

Pharmaceutical Relevance

- Fluorine Impact : Fluorinated compounds exhibit improved membrane permeability and resistance to oxidative metabolism. This compound’s -CF₂H group offers a compromise between the metabolic stability of -CF₃ and the reduced steric bulk of -F .

- Iodine Role : The iodine atom facilitates radiolabeling applications and enhances intermolecular interactions (e.g., halogen bonding) in drug-target binding .

Case Studies

- 3-(Trifluoromethyl)-4-iodonitrobenzene : Used in agrochemicals for its durability, but its high lipophilicity limits aqueous solubility .

- 3-Fluoro-4-iodonitrobenzene : Simpler structure but prone to faster metabolic degradation, making it less viable for long-acting therapeutics .

- Methyl-Substituted Analogs : Exhibit faster reaction kinetics in synthesis but lack the stability required for pharmaceutical use .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-(difluoromethyl)-4-iodonitrobenzene, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis of this compound requires careful optimization of electrophilic aromatic substitution (EAS) conditions. The difluoromethyl and nitro groups are strong electron-withdrawing groups (EWGs), which direct iodination to the para position relative to the nitro group. To enhance regioselectivity, use iodine monochloride (ICl) in a polar aprotic solvent like DMF at 0–5°C to minimize side reactions . Monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and purification via column chromatography (silica gel, gradient elution) is recommended. Challenges in isolating the product due to similar Rf values of intermediates can be mitigated by pre-purification recrystallization from ethanol/water (mp: 82°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Identifies the difluoromethyl group (δ ~-110 to -120 ppm, split into a doublet due to coupling with adjacent protons) .

- IR Spectroscopy : Confirms nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹) and C-I bond (500–600 cm⁻¹) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., iodine positioning) but requires high-purity crystals. Use slow evaporation from dichloromethane/hexane .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group deactivates the ring, limiting traditional Suzuki-Miyaura coupling. However, the iodine substituent can undergo Ullmann-type coupling under Cu catalysis. To enhance reactivity:

- Use Pd(OAc)₂ with SPhos ligand in DMF at 120°C for aryl boronic acids .

- The difluoromethyl group’s electron-withdrawing nature reduces electron density at the iodine site, slowing oxidative addition. Counteract this by using electron-rich ligands (e.g., XPhos) to stabilize the Pd(0) intermediate .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in bond angles or packing motifs often arise from polymorphism or solvent inclusion.

- Step 1 : Perform multiple recrystallizations (e.g., from acetone, toluene, or DMSO) to isolate polymorphs.

- Step 2 : Compare experimental XRD data with DFT-optimized structures (B3LYP/6-311+G(d,p)) to identify outliers in dihedral angles or torsion strains .

- Step 3 : Validate findings using solid-state NMR to detect dynamic disorder in fluorine environments .

Q. How can computational modeling predict the metabolic stability of derivatives containing the difluoromethyl group?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The difluoromethyl group’s low polarizability reduces metabolic oxidation compared to CH3 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability. The CF2 group’s rigidity minimizes entropy loss upon binding, enhancing bioavailability .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.